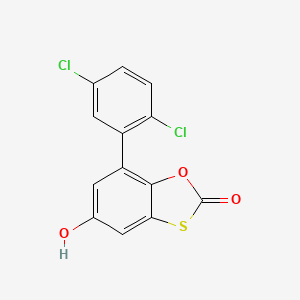

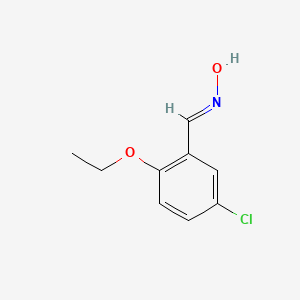

![molecular formula C17H13N3S B5544617 2-methyl-3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5544617.png)

2-methyl-3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The study and synthesis of indole derivatives, including compounds with pyridinyl and thiazolyl groups, are of significant interest due to their potential biological activities and applications in medicinal chemistry. These compounds are explored for their diverse chemical reactivity and the ability to modulate their physical and chemical properties through structural modifications.

Synthesis Analysis

Indole derivatives are synthesized through various methods, including acylation, cycloaddition reactions, and catalyzed intramolecular reactions. For instance, Sheppard et al. (1994) discuss the synthesis of indole derivatives as potent antagonists of platelet-activating factor (PAF) through acylation of substituted indoles (Sheppard et al., 1994). Another example is the base-mediated dimerization of indole-pyridinium salts for the synthesis of macrocyclic compounds containing indole and dihydropyridine heterocyclic subunits (Han et al., 2018).

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized using techniques like NMR, HRMS, and X-ray crystallography. These methods confirm the arrangement of the heterocyclic subunits and the overall geometry of the compounds, which is crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions and Properties

Indole derivatives undergo a variety of chemical reactions, including hydroarylation, cycloaddition, and rearrangements. Matsuda et al. (2015) developed a gold(I)-catalyzed reaction for indole synthesis involving hydroarylation of diynes with pyrroles, demonstrating the versatility of indole chemistry (Matsuda et al., 2015).

Scientific Research Applications

Platelet Activating Factor Antagonists

Indole compounds, specifically those substituted at the 3-position, have been identified as potent antagonists of Platelet Activating Factor (PAF). These compounds are useful in treating PAF-related disorders such as asthma, shock, respiratory distress syndrome, acute inflammation, and allergic skin diseases, among others. This research highlights the potential therapeutic applications of indole derivatives in managing diseases where PAF plays a critical role (Summers & Albert, 1987).

Antitumor Activity in Peritoneal Mesothelioma

Indole derivatives have shown promise in the treatment of diffuse malignant peritoneal mesothelioma (DMPM), a rare and fatal disease. Specifically, certain indole derivatives have been synthesized and evaluated for their biological effects, showing potential as cyclin-dependent kinase 1 inhibitors. These compounds reduce DMPM cell proliferation and induce apoptosis, offering a new avenue for the treatment of this challenging disease (Carbone et al., 2013).

Fluorescent Molecular Imaging

Indole-based dyes have been developed for fluorescent molecular imaging, particularly for staining DNA. These dyes exhibit bright and photostable green or red fluorescence, making them valuable tools for the molecular imaging of nucleic acids within living cells. Such advancements in fluorescent dyes can significantly enhance our ability to study biological processes at the molecular level (Bohländer & Wagenknecht, 2015).

Antimicrobial Activities

Novel indole derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing the versatility of indole compounds in developing new antimicrobial agents. These studies contribute to our understanding of how structural modifications in indole derivatives can affect their biological activity and potential as antimicrobial drugs (Anekal & Biradar, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(2-methyl-1H-indol-3-yl)-2-pyridin-4-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3S/c1-11-16(13-4-2-3-5-14(13)19-11)15-10-21-17(20-15)12-6-8-18-9-7-12/h2-10,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNQLGPOHOMGHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C3=CSC(=N3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole, 2-methyl-3-(2-pyridin-4-yl)thiazol-4-yl- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

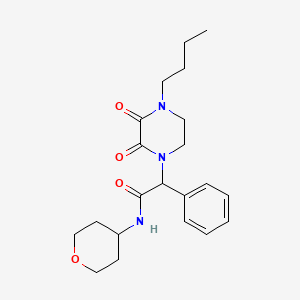

![N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5544563.png)

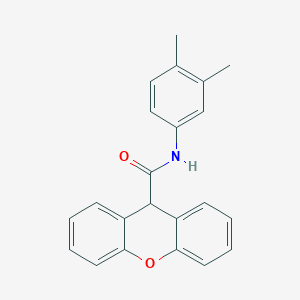

![3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)

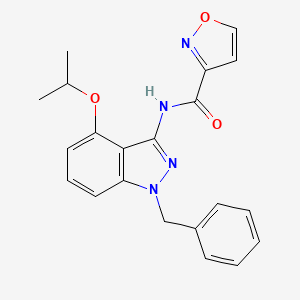

![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)

![ethyl 8-ethyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5544594.png)

![N-(5-isoxazolylmethyl)-N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5544632.png)